molecular formula C21H15N5O4 B1250273 Pnri-299 CAS No. 550368-41-7

Pnri-299

Cat. No. B1250273
M. Wt: 401.4 g/mol
InChI Key: UPQJVNPKWQFAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PNRI-299 is a selective inhibitor of AP-1 transcription with an IC50 of 20 uM . It is used for research purposes and is not intended for human or veterinary therapeutic use .


Synthesis Analysis

The synthesis of PNRI-299 involves the use of chemogenomic techniques. Researchers in Seattle designed this novel molecule to reduce inflammation associated with asthma . The molecule was designed using a bicyclic template that acts as a β-strand, a motif common in redox-sensitive proteins . The template incorporated a functional group, an ene-dione, which can trap the crucial cysteine residue in the active site of redox proteins .


Molecular Structure Analysis

The molecular target of PNRI-299 was determined to be the oxidoreductase, redox effector factor-1 .


Chemical Reactions Analysis

PNRI-299 specifically reacts with Ref-1, inhibiting AP-1 transcription . It has no effect on NF-κB transcription or thioredoxin .


Physical And Chemical Properties Analysis

PNRI-299 has a molecular weight of 401.37 and a formula of C21H15N5O4 . It is stored under recommended conditions as specified in the Certificate of Analysis .

Scientific Research Applications

Asthma Research

Researchers have extensively studied PNRI-299 for its potential applications in asthma treatment. Asthma is characterized by complex inflammatory responses, involving airway infiltration by immune cells and the release of reactive oxygen species (ROS). This condition leads to the activation of redox-sensitive transcription factors like AP-1 and NF-κB, which in turn trigger the expression of cytokines like interleukin 4, IL-5, and IL-13, hallmarks of asthma. PNRI-299 has been identified as an inhibitor of the AP-1 transcription factor, offering a novel approach to asthma therapy, especially in patients who respond poorly to corticosteroids. This subset of patients often has increased activity of AP-1 in their immune cells, making PNRI-299 a promising therapeutic option. Researchers used chemogenomic techniques to design PNRI-299, exploiting the mimicry of protein-protein interactions by small molecules. The molecule's efficacy was demonstrated in a mouse model of asthma, where it reduced airway swelling and mucus secretion (Brazil, 2003); (Farley, 2003).

Safety And Hazards

The safety data sheet for PNRI-299 indicates that it should be handled with care . Any clothing contaminated by the product should be immediately removed, and the person should move out of the dangerous area . Consultation with a physician and showing the safety data sheet is recommended .

Future Directions

While PNRI-299 has shown promise in reducing airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels in a mouse asthma model , more research is needed to fully understand its potential applications and long-term effects. As with any research compound, it’s important to continue studying its mechanism of action, potential side effects, and efficacy in different models.

properties

IUPAC Name

N-benzyl-2-(3-cyanophenyl)-1,3,6-trioxo-5H-[1,2,4]triazolo[1,2-a]pyridazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O4/c22-11-15-7-4-8-16(9-15)25-20(29)24-13-17(27)10-18(26(24)21(25)30)19(28)23-12-14-5-2-1-3-6-14/h1-10H,12-13H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQJVNPKWQFAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=C(N2N1C(=O)N(C2=O)C3=CC=CC(=C3)C#N)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pnri-299

CAS RN

550368-41-7
Record name PNRI-299
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550368417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PNRI-299
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WW6I6D1Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
C Nguyen, JL Teo, A Matsuda… - Proceedings of the …, 2003 - National Acad Sciences
… We examined the effect of Ref-1 inhibitor PNRI-299 on … Treatment with PNRI-299 significantly decreased the influx of … We conclude that PNRI-299 reduces the pathophysiological …
Number of citations: 128 www.pnas.org
DG Souza, AT Vieira, V Pinho, LP Sousa… - British journal of …, 2005 - Wiley Online Library
… Next, we assessed whether treatment with MOL-294 or PNRI-299 was capable of inhibiting the reperfusion-… PNRI-299 had no significant effect on the translocation of NF-κB (Figure 1). …
Number of citations: 99 bpspubs.onlinelibrary.wiley.com
T Chong, M McMillan, JL Teo… - Letters in Drug …, 2004 - ingentaconnect.com
… PNRI-299, a small molecule beta-strand mimetic template compound, as an inhibitor of the multifunctional AP endonuclease / redox factor 1 (Ref-1) [1]. PNRI-299 … effects of PNRI-299 on …
Number of citations: 5 www.ingentaconnect.com
M Brazil - Nature Reviews Drug Discovery, 2003 - nature.com
… Using chemogenomic techniques, researchers in Seattle describe the design of a novel molecule, PNRI-299, that reduces the inflammation associated with asthma, a disease reaching …
Number of citations: 3 www.nature.com
JL Teo, M Kahn - Drugs Future, 2004 - access.portico.org
… of PNRI-299 on airways inflammation in the acute mouse asthma model. Treatment with PNRI-299 … Treatment with PNRI-299 significantly decreased the influx of eosinophils, monocytes …
Number of citations: 4 access.portico.org
M Eguchi, M McMillan, C Nguyen… - … Chemistry & High …, 2003 - ingentaconnect.com
… the potential molecular interaction of PNRI-299 with Ref-1. AP-… (8)) PNRI-299 interacting with the redox nucleophile Cys65, … We conclude that PNRI-299 reduces the pathophysiological …
Number of citations: 25 www.ingentaconnect.com
K Nagaosa, I Aikoshi, Y Hasegawa… - Molecular …, 2008 - Wiley Online Library
… in the absence and presence of PNRI-299 and SP600125 that … We thus tested the effect of PNRI-299 by directly adding it to … Under these conditions, PNRI-299 caused inhibition of AP-1 …
Number of citations: 7 onlinelibrary.wiley.com
K Miller - The Scientist, 2003 - go.gale.com
… PNRI-299 as the best candidate, they tested it in murine asthma models. In their study, PNRI-299 … One of the shortcomings of PNRI-299, however, is its short half-life in viva. Kahn's team …
Number of citations: 2 go.gale.com
M Roth, JL Black - Current drug targets, 2006 - ingentaconnect.com
… inhibitor, PNRI-299, directly targeting the oxidoreductase, redox effector factor-1, was reported in human lung epithelial A549 cells with an IC50 of 20 microM [28]. PNRI-299 also …
Number of citations: 78 www.ingentaconnect.com
W Zhang, K Ji, C Min, C Zhang, L Yang… - Cancer …, 2023 - Wiley Online Library
… We then treated the cells with PNRI-299, a specific inhibitor of AP-1. As depicted in Figure 3C–E, PNRI-299 treatment abolished the promoting effect of FAT1 overexpression on the …
Number of citations: 3 onlinelibrary.wiley.com

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